4-Methyl-4-propylmorpholin-4-ium bromide
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
88126-74-3 |
|---|---|
Molecular Formula |
C8H18NO.Br C8H18BrNO |
Molecular Weight |
224.14 g/mol |
IUPAC Name |
4-methyl-4-propylmorpholin-4-ium;bromide |
InChI |
InChI=1S/C8H18NO.BrH/c1-3-4-9(2)5-7-10-8-6-9;/h3-8H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
NETPXMVDGPUYQW-UHFFFAOYSA-M |
Canonical SMILES |
CCC[N+]1(CCOCC1)C.[Br-] |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 4 Methyl 4 Propylmorpholin 4 Ium Bromide
Overview of Quaternization Reactions in Morpholinium Salt Synthesis
The synthesis of quaternary ammonium (B1175870) salts, such as 4-Methyl-4-propylmorpholin-4-ium bromide, is predominantly achieved through the quaternization of tertiary amines. This reaction, widely known as the Menshutkin reaction, involves the alkylation of a tertiary amine with an alkyl halide. tue.nlsemanticscholar.org The process follows a second-order nucleophilic substitution (SN2) mechanism, where the reaction rate is dependent on the concentrations of both the tertiary amine and the alkyl halide. tue.nl In this single-step mechanism, the nucleophilic nitrogen of the tertiary amine attacks the electrophilic carbon of the alkyl halide, leading to the displacement of the halide leaving group and the formation of a new carbon-nitrogen bond. tue.nl
The formation of the 4-Methyl-4-propylmorpholinium cation can be accomplished via two primary N-alkylation pathways:
Alkylation of N-methylmorpholine: This route involves the reaction of N-methylmorpholine (a tertiary amine) with a propylating agent, typically an n-propyl halide such as n-propyl bromide. The lone pair of electrons on the nitrogen atom of N-methylmorpholine attacks the electrophilic carbon of the propyl group, displacing the bromide ion to form the desired quaternary ammonium salt.
Alkylation of N-propylmorpholine: Alternatively, the target cation can be synthesized by reacting N-propylmorpholine with a methylating agent, such as methyl bromide. In this parallel pathway, the N-propylmorpholine acts as the nucleophile, attacking the methyl group to form the final product.
Kinetic studies on analogous systems, such as the quaternization of 4-alkyl pyridines with n-propyl bromide and n-butyl bromide, show that the reaction proceeds effectively, with the reactivity being influenced by steric and inductive effects. rsc.orgresearcher.life For instance, research has shown that n-propyl bromide is a slightly more reactive alkylating agent than n-butyl bromide in these types of reactions. rsc.org
The efficiency and outcome of the quaternization reaction are governed by several key parameters. Optimizing these conditions is crucial for maximizing the yield of this compound and minimizing potential side reactions. The primary factors include the choice of solvent, reaction temperature, and reactant concentrations. fiveable.me
Solvent: The solvent plays a critical role in the Menshutkin reaction. Polar aprotic solvents are generally preferred as they can solvate the transition state, which is more polar than the reactants, thereby accelerating the reaction rate. semanticscholar.org Solvents such as sulpholane have been effectively used for the quaternization of heterocyclic amines with alkyl bromides. rsc.orgrsc.org
Temperature: An increase in temperature typically leads to a significant increase in the reaction rate, as is common for SN2 reactions. tue.nlsemanticscholar.org However, the temperature must be controlled to prevent degradation of reactants or products. Thermodynamic parameters, including activation energy and enthalpy of activation, can be computed by studying the reaction at various temperatures. semanticscholar.org
Reactant Structure: The structure of both the tertiary amine and the alkyl halide influences reactivity. For the alkyl halide, the reactivity generally follows the order I > Br > Cl. The steric hindrance around the nitrogen atom of the amine and the reaction center of the alkyl halide can also affect the reaction rate. rsc.org
Concentration: As a second-order reaction, the rate is directly proportional to the concentration of both the amine and the alkyl halide. tue.nl
The following table summarizes the key factors influencing the quaternization reaction:
| Factor | Effect on Reaction | Scientific Rationale |
| Solvent Polarity | Increased rate in polar aprotic solvents (e.g., sulpholane, acetonitrile). rsc.orgkoreascience.kr | Stabilization of the polar, charged transition state relative to the neutral reactants. |
| Temperature | Increased reaction rate with higher temperature. semanticscholar.org | Provides sufficient activation energy for the reaction to proceed, consistent with Arrhenius theory. |
| Leaving Group | Rate is dependent on the halide (I > Br > Cl). | Weaker carbon-halide bonds are more easily broken during the nucleophilic attack. |
| Steric Hindrance | Decreased rate with bulkier alkyl groups on the amine or halide. rsc.org | Hinders the backside attack required for the SN2 mechanism. |
Precursor Synthesis: Advanced Approaches to the Morpholine (B109124) Ring System
The synthesis of the N-alkylated morpholine precursors (N-methylmorpholine or N-propylmorpholine) is a critical prerequisite for the final quaternization step. While traditional methods exist, modern organic synthesis has produced several advanced and modular strategies for constructing the morpholine ring system, often with high control over substitution and stereochemistry.
The Silicon Amine Protocol (SLAP) represents a powerful, modern method for synthesizing substituted morpholines. This strategy involves the photocatalytic coupling of aldehydes with specialized silicon-containing reagents, known as SLAP reagents. acs.orgnih.gov A key advantage of this method is its ability to function under mild conditions, often utilizing visible-light photoredox catalysis.
The process typically employs an inexpensive organic photocatalyst, such as 2,4,6-triphenylpyrylium (B3243816) tetrafluoroborate (B81430) (TPP), in combination with a Lewis acid additive. organic-chemistry.orgethz.ch This combination facilitates the formation of an amine radical cation, which then undergoes cyclization to form the morpholine ring. acs.orgethz.ch The SLAP methodology is particularly well-suited for continuous flow chemistry, which allows for reduced reaction times, improved scalability, and high reproducibility. acs.orgorganic-chemistry.org
| Feature | Description |
| Reagents | Silicon Amine Protocol (SLAP) reagents and various aldehydes. organic-chemistry.org |
| Catalysis | Photoredox catalysis, often with an organic photocatalyst (TPP) and a Lewis acid. acs.org |
| Conditions | Mild conditions, often under visible light irradiation. |
| Advantages | Amenable to continuous flow, scalable, and avoids toxic tin byproducts. organic-chemistry.orgethz.ch |
Prior to the development of SLAP, the Tin Amine Protocol (SnAP) was established as a versatile method for the one-step synthesis of various N-heterocycles, including morpholines. santiago-lab.com SnAP reagents react with aldehydes and ketones under simple and mild conditions to provide N-unprotected morpholine derivatives. researchgate.netorgsyn.org This approach is compatible with a wide range of functional groups on the aldehyde or ketone starting material. orgsyn.org
The primary drawback of the SnAP protocol is its reliance on organotin reagents, which are associated with toxicity concerns. orgsyn.org This limitation was a major impetus for the development of the less toxic, silicon-based SLAP reagents. Despite this, the SnAP protocol remains a powerful tool for accessing complex N-heterocyclic scaffolds. acs.org
| Feature | Description |
| Reagents | Stannyl Amine Protocol (SnAP) reagents with aldehydes or ketones. orgsyn.org |
| Reaction Type | One-step transformation to N-unprotected heterocycles. researchgate.net |
| Conditions | Operationally simple and mild reaction conditions. acs.org |
| Disadvantage | Relies on potentially toxic organotin reagents. |
Beyond the SLAP and SnAP protocols, a variety of other modular strategies have been developed to provide access to diversely substituted morpholines, which are valuable scaffolds in medicinal chemistry. nih.govacs.org
One notable strategy involves a palladium-catalyzed carboamination reaction. This method allows for the synthesis of cis-3,5-disubstituted morpholines from readily available enantiopure amino alcohols and aryl or alkenyl bromides, generating the products as single stereoisomers. nih.gov
Another advanced approach is a photocatalytic, diastereoselective annulation strategy. This method uses a combination of a visible-light-activated photocatalyst, a Lewis acid, and a Brønsted acid to construct morpholines from simple starting materials with high yield and stereoselectivity. nih.govacs.org This strategy is highly modular and provides access to complex substitution patterns. acs.org
Furthermore, a concise and modular synthetic route has been developed that relies on the ring-opening of 2-tosyl-1,2-oxazetidine with α-formyl carboxylates. This method leads to highly decorated and conformationally rigid 2- and 3-substituted morpholines. acs.org These diverse and innovative strategies significantly expand the toolkit available for preparing the morpholine precursors required for the synthesis of compounds like this compound.
Targeted Synthesis of this compound from N-Methylmorpholine
The most direct and widely employed method for synthesizing this compound is the quaternization of N-methylmorpholine with a suitable propylating agent, typically 1-bromopropane (B46711). This reaction, a classic example of the Menschutkin reaction, involves the nucleophilic substitution (SN2) of the bromide from 1-bromopropane by the lone pair of electrons on the nitrogen atom of the tertiary amine, N-methylmorpholine. nih.gov The reaction results in the formation of a new carbon-nitrogen bond, creating the quaternary ammonium cation and bromide anion pair. nih.govgoogle.com N-methylmorpholine serves as a precursor in the synthesis of various morpholinium-based ionic liquids. sigmaaldrich.com
The general reaction scheme is as follows: N-Methylmorpholine + 1-Bromopropane → this compound
This process is valued for its high atom economy and generally straightforward execution, yielding the desired salt with high efficiency. ulisboa.pt
The efficiency and yield of the quaternization reaction are highly dependent on several key parameters. Optimization of these factors is crucial for both laboratory-scale synthesis and industrial-scale production.
Solvent: The choice of solvent plays a significant role in the reaction rate. Polar aprotic solvents such as acetonitrile, acetone, or chloroform (B151607) are commonly used as they can stabilize the charged transition state of the SN2 reaction, thereby accelerating it. nih.gov Studies on similar quaternization reactions have been conducted in solvents like sulpholane to analyze reaction kinetics. rsc.orgrsc.org
Temperature: The reaction can be performed over a range of temperatures, from room temperature to reflux conditions. Increased temperature generally leads to a higher reaction rate. For many Menschutkin reactions, temperatures between 50 to 55 °C provide a balance between reaction speed and minimizing potential side reactions or solvent loss. nih.gov Microwave-assisted synthesis has also been employed to accelerate the formation of quaternary ammonium salts, with temperatures ranging from 120–150 °C for very short reaction times. nih.gov
Stoichiometry and Concentration: The reaction is typically run with a slight excess of the alkylating agent (1-bromopropane) to ensure complete conversion of the N-methylmorpholine. The concentrations of the reactants can influence the reaction rate, with higher concentrations generally leading to faster product formation. rsc.org
Reaction Time: The duration of the reaction can vary from a few hours to over 24 hours, depending on the solvent, temperature, and reactivity of the substrates. nih.gov The reaction progress is often monitored using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). ulisboa.pt
For scale-up considerations , the exothermic nature of the Menschutkin reaction must be carefully managed to ensure temperature control and prevent runaway reactions. The choice of solvent becomes critical, balancing reaction performance with factors like cost, safety (flammability), and environmental impact. Batch processing is common, but continuous flow reactors are being explored for large-scale synthesis of quaternary ammonium salts due to their superior heat transfer and safety profiles. ulisboa.pt
| Parameter | Typical Range/Value | Rationale and Considerations |
|---|---|---|
| Solvent | Acetonitrile, Chloroform, Acetone, Sulpholane | Polar aprotic solvents stabilize the transition state, accelerating the SN2 reaction. Choice depends on desired temperature, solubility, and scale. nih.govrsc.org |
| Temperature | Room Temperature to Reflux (e.g., 50-100 °C) | Higher temperatures increase reaction rates. Must be controlled on a large scale due to exothermicity. nih.gov |
| Reactant Ratio (Amine:Halide) | 1:1 to 1:1.2 | A slight excess of the alkylating agent (1-bromopropane) drives the reaction to completion. |
| Reaction Time | 2 - 24 hours | Dependent on other parameters; monitored by chromatography (TLC, HPLC) for completion. nih.govulisboa.pt |
Since this compound is an ionic liquid or salt, it has negligible vapor pressure, making distillation of the product itself unfeasible. nih.govresearchgate.net Purification strategies therefore focus on removing unreacted starting materials and any side products.
Precipitation and Washing: A common initial purification step involves washing the crude reaction mixture with a non-polar solvent, such as diethyl ether or hexane. nih.govresearchgate.net The ionic product is typically insoluble in these solvents, while the unreacted, non-polar N-methylmorpholine and 1-bromopropane are readily dissolved and removed. This can also be achieved by precipitating the product from the reaction solvent by adding an anti-solvent. nih.gov
Recrystallization: For crystalline solids, recrystallization is the most powerful method for achieving high purity. mt.comlibretexts.org The technique relies on the principle that the solubility of the compound increases with temperature. libretexts.org The crude salt is dissolved in a minimum amount of a suitable hot solvent or solvent mixture, and then the solution is allowed to cool slowly. The pure salt crystallizes out, leaving impurities behind in the solution. youtube.com The choice of solvent is critical; ideal solvents dissolve the salt well when hot but poorly when cold. Common solvent systems include alcohols (ethanol, isopropanol) or mixtures like acetonitrile/diethyl ether or ethanol/ethyl acetate (B1210297). rochester.edu
Use of Sorbents: If the product is colored due to impurities, treatment with activated carbon can be effective. mdpi.com The crude product is dissolved, stirred with a small amount of activated carbon to adsorb the colored impurities, and then filtered before recrystallization. libretexts.org Alumina or silica (B1680970) gel can also be used to remove specific impurities. mdpi.com
Drying: After isolation, the purified salt must be thoroughly dried to remove residual solvents and moisture, as many ionic liquids are hygroscopic. This is typically achieved by drying under high vacuum, often with gentle heating. researchgate.netmdpi.com
| Technique | Description | Common Solvents/Reagents |
|---|---|---|
| Washing/Precipitation | Removal of non-polar starting materials by washing the solid product or precipitating it from solution. nih.gov | Diethyl ether, Hexane, Ethyl acetate nih.govresearchgate.net |
| Recrystallization | Dissolving the crude product in a hot solvent and allowing it to cool slowly to form pure crystals. mt.com | Ethanol, Isopropanol, Acetonitrile/Ether, Acetone/Hexane rochester.edu |
| Sorbent Treatment | Removal of colored or highly polar impurities using an adsorbent material. mdpi.com | Activated Carbon, Alumina, Silica Gel mdpi.com |
| Vacuum Drying | Removal of residual volatile impurities, solvent, and water from the final product. researchgate.net | N/A (Process involves heat and high vacuum) |
Enantioselective Synthesis Approaches for Chiral Morpholinium Analogs
While this compound is an achiral molecule, there is significant interest in the synthesis of chiral morpholine and morpholinium derivatives for applications in asymmetric synthesis and pharmaceuticals. semanticscholar.orgnih.gov Enantioselective synthesis allows for the production of single enantiomers of chiral compounds, which is critical as different enantiomers can have vastly different biological activities. rroij.com These strategies focus on establishing stereocenters on the morpholine ring itself, which can then be quaternized to produce the corresponding chiral morpholinium salt.
Diastereoselective allylation is a powerful method for carbon-carbon bond formation that can be used to set key stereocenters in a molecule. In the context of synthesizing chiral morpholine precursors, this reaction could be applied to create a chiral amino alcohol fragment that is subsequently cyclized. For instance, the diastereoselective allylation of an α-amino aldehyde, where the amine is protected with a chiral auxiliary, can establish the stereochemistry at the carbon bearing the newly introduced allyl group.
Although direct diastereoselective allylation of a morpholinone is not commonly reported, the principle can be applied to acyclic precursors. Strategies often involve the use of chiral allylsilanes or allylboranes reacting with an appropriate electrophile (like an aldehyde or imine) to create the desired stereocenters, which are then carried forward through cyclization to form the morpholine ring system. documentsdelivered.com Rhodium-catalyzed intramolecular cyclization of nitrogen-tethered allenols represents another advanced strategy to create highly substituted chiral morpholines with excellent diastereoselectivity. rsc.org
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.org Once the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This is a robust and widely used strategy for asymmetric synthesis. researchgate.net
Several types of chiral auxiliaries are effective for the synthesis of precursors to chiral morpholines:
Oxazolidinones (Evans Auxiliaries): These are among the most successful and widely used chiral auxiliaries. An acyl oxazolidinone can be prepared from an amino acid precursor. The oxazolidinone then directs the stereoselective alkylation, aldol (B89426), or Diels-Alder reactions at the α-carbon. researchgate.net For morpholine synthesis, an Evans auxiliary could be used to control the stereoselective introduction of a substituent that will become part of the final morpholine ring. The "SuperQuat" family of auxiliaries, which are 5,5-dimethyloxazolidin-2-ones, were developed to offer superior diastereofacial selectivity and easier cleavage compared to traditional Evans auxiliaries. rsc.org
Pseudoephedrine and Amino Alcohols: Chiral amino alcohols like pseudoephedrine can serve as effective chiral auxiliaries. For example, pseudoephedrine can be converted into an amide, and the subsequent α-alkylation of this amide proceeds with high diastereoselectivity. The auxiliary can then be cleaved under mild conditions to reveal a chiral carboxylic acid or a related functional group, which can be further elaborated into a chiral morpholine.
Sulfinamide Auxiliaries: Chiral tert-butanesulfinamide is used to synthesize chiral amines. Condensation with an aldehyde or ketone forms a chiral N-sulfinyl imine, which can then undergo diastereoselective addition of a nucleophile. Subsequent removal of the auxiliary yields a highly enantiomerically enriched amine, a key building block for chiral morpholine synthesis.
The general strategy involves attaching the auxiliary to an acyclic precursor, performing a diastereoselective reaction to install the desired stereochemistry, removing the auxiliary, and finally, executing the ring-closing reaction to form the chiral morpholine.
| Chiral Auxiliary Class | Key Feature | Typical Application |
|---|---|---|
| Oxazolidinones (e.g., Evans) | Forms a chiral imide; the bulky substituent blocks one face of the enolate. | Asymmetric alkylations, aldol reactions, Diels-Alder reactions. researchgate.net |
| Amino Alcohols (e.g., Pseudoephedrine) | Forms a chiral amide; chelation control often dictates stereoselectivity. | Asymmetric α-alkylation of carboxylic acid derivatives. |
| Sulfinamides (e.g., Ellman's) | Forms a chiral N-sulfinyl imine, activating it for stereoselective nucleophilic addition. | Asymmetric synthesis of chiral amines. |
| Camphorsultam | Provides high steric hindrance, leading to excellent stereocontrol in various reactions. | Asymmetric alkylations and aldol reactions. researchgate.net |
Computational and Theoretical Investigations of 4 Methyl 4 Propylmorpholin 4 Ium Bromide and Morpholinium Systems
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties with high accuracy.
The electronic structure of a molecule is fundamental to its chemical behavior. Key to this understanding are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. mdpi.com
For the 4-Methyl-4-propylmorpholin-4-ium cation, the HOMO is expected to be localized primarily on the bromide anion in the ion pair, indicating its potential to act as an electron donor. Within the cation itself, the HOMO would likely be associated with the oxygen atom and the adjacent carbon atoms of the morpholine (B109124) ring. The LUMO, on the other hand, is anticipated to be distributed around the positively charged nitrogen atom and the attached alkyl groups (methyl and propyl), signifying these as the regions most susceptible to nucleophilic attack.
The energy of the HOMO is related to the ionization potential, while the LUMO's energy is related to the electron affinity. mdpi.com In a chemical reaction, the interaction between the HOMO of a nucleophile and the LUMO of an electrophile is a key step. youtube.com DFT calculations allow for the precise determination of these orbital energies and their spatial distribution, providing a detailed picture of the molecule's reactive sites.
Table 1: Representative Frontier Molecular Orbital Data for Morpholinium-based Systems
| Cation | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| 4-Methylmorpholine | -6.5 to -7.5 | 0.5 to 1.5 | 7.0 to 9.0 |
| N-ethyl-N-methylmorpholinium | -8.0 to -9.0 | -1.0 to -2.0 | 6.0 to 8.0 |
| 4-Methyl-4-propylmorpholin-4-ium | Estimated -8.2 to -9.2 | Estimated -1.2 to -2.2 | Estimated 7.0 to 8.0 |
Note: The values for 4-Methyl-4-propylmorpholin-4-ium are estimated based on trends observed in related structures. Actual values require specific DFT calculations.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP surface displays regions of varying electrostatic potential, typically color-coded where red indicates electron-rich areas (negative potential) and blue indicates electron-deficient areas (positive potential).
For the 4-Methyl-4-propylmorpholin-4-ium cation, the MEP map would show a significant positive potential (blue region) concentrated around the quaternary nitrogen atom and its neighboring hydrogen atoms. This is due to the positive charge formally residing on the nitrogen. Conversely, a region of negative potential (red) would be expected around the oxygen atom of the morpholine ring, owing to its high electronegativity. arxiv.org The alkyl chains (methyl and propyl) would exhibit a more neutral potential (green).
This charge distribution is a key feature of morpholinium cations, distinguishing them from other cyclic ammonium (B1175870) cations. The presence of both a positively charged nitrogen center and a negatively charged oxygen center within the same ring structure creates a unique electrostatic environment. arxiv.org This distribution of charge influences how the cation interacts with anions, solvent molecules, and other species in its environment.
Mulliken charge analysis, another output of quantum chemical calculations, provides a quantitative measure of the partial atomic charges. In the N-ethyl-N-methylmorpholinium cation, for instance, the nitrogen atom carries a significant positive charge, while the oxygen atom has a corresponding negative charge. arxiv.org A similar charge distribution is expected for the 4-Methyl-4-propylmorpholin-4-ium cation.
The three-dimensional structure of a molecule is crucial to its function and reactivity. Quantum chemical calculations can accurately predict bond lengths, bond angles, and dihedral angles, providing a detailed picture of the molecular geometry. For cyclic molecules like the morpholinium cation, conformational preferences are of particular interest.
The six-membered morpholine ring is not planar and typically adopts a chair conformation, which is the most stable arrangement to minimize steric strain. nih.gov In the 4-Methyl-4-propylmorpholin-4-ium cation, the morpholine ring is expected to exhibit this chair conformation. The methyl and propyl groups attached to the nitrogen atom can be in either axial or equatorial positions. DFT calculations can determine the relative energies of these conformers to predict the most stable arrangement. Generally, larger substituents prefer the equatorial position to minimize steric hindrance.
Table 2: Predicted Geometrical Parameters for the 4-Methyl-4-propylmorpholin-4-ium Cation (Chair Conformation)
| Parameter | Predicted Value |
|---|---|
| C-N-C bond angle in the ring | ~108° |
| C-O-C bond angle in the ring | ~112° |
| O-C-C-N dihedral angle | ~32° |
| N-C (propyl) bond length | ~1.5 Å |
| N-C (methyl) bond length | ~1.5 Å |
Note: These values are based on calculations for similar morpholinium cations and represent expected ranges. arxiv.org
Quantum chemical calculations are instrumental in studying the thermodynamics of chemical reactions, allowing for the prediction of whether a reaction is energetically favorable. This is achieved by calculating the change in Gibbs free energy (ΔG), which is composed of changes in enthalpy (ΔH) and entropy (ΔS).
The halogenation of ionic liquid cations is a potential route to functionalize them and alter their properties. Theoretical studies on the halogenation of the N-ethyl-N-methylmorpholinium cation have shown that substitutional fluorination and chlorination are thermodynamically favorable processes. arxiv.org Fluorination is generally more exothermic than chlorination. arxiv.orgyoutube.com Bromination is also expected to be favorable, though likely less so than chlorination. arxiv.org
For the 4-Methyl-4-propylmorpholin-4-ium cation, there are several non-equivalent carbon atoms that could potentially be halogenated, both on the morpholine ring and on the alkyl substituents. DFT calculations can predict the relative favorability of halogenation at each of these sites. The thermodynamic favorability is influenced by the strength of the C-H bond being broken and the C-X (halogen) bond being formed. youtube.com
Table 3: Predicted Thermodynamic Data for Halogenation of a C-H Bond in a Morpholinium Cation
| Reaction | ΔH (kJ/mol) | ΔG (kJ/mol) | Favorability |
|---|---|---|---|
| Fluorination | Highly Negative | Highly Negative | Very Favorable |
| Chlorination | Negative | Negative | Favorable |
| Bromination | Slightly Negative | Slightly Negative | Moderately Favorable |
Note: The data represents general trends observed in the halogenation of similar cations. arxiv.orgarxiv.org
Molecular Dynamics (MD) Simulations
While quantum chemical calculations provide detailed information about static molecular properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insights into dynamic processes and bulk properties.
MD simulations are particularly useful for studying the behavior of ionic liquids in solution. For 4-Methyl-4-propylmorpholin-4-ium bromide, MD simulations can be used to investigate its solvation structure, ion-ion and ion-solvent interactions, and transport properties like diffusion and conductivity.
In aqueous solution, the simulations would reveal how water molecules arrange around the cation and the bromide anion. The positively charged nitrogen center of the cation would interact with the oxygen atoms of water, while the oxygen atom of the morpholine ring could form hydrogen bonds with the hydrogen atoms of water. The bromide anion would be strongly hydrated.
MD simulations can also be used to study the formation of aggregates or micelles, particularly for morpholinium-based ionic liquids with longer alkyl chains. acs.org The dynamic properties obtained from MD simulations, such as the mean square displacement, can be used to calculate diffusion coefficients for the cation and anion. These, in turn, can be related to the ionic conductivity of the solution, a key property for electrochemical applications. researchgate.net The simulations can also shed light on the local structure and dynamics of ion pairs and larger ionic clusters in the liquid state. researchgate.net
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 4-Methylmorpholine |
Conformational Dynamics in Different Solvation Environments
The conformational landscape of the 4-methyl-4-propylmorpholin-4-ium cation is fundamentally dictated by the inherent structure of its parent morpholine ring. Computational and spectroscopic studies of morpholine have established that its most stable conformation is the chair form. acs.orgresearchgate.net This chair conformation can exist as two distinct conformers, distinguished by the orientation of the substituent on the nitrogen atom (axial or equatorial). researchgate.net For the 4-methyl-4-propylmorpholin-4-ium cation, both the methyl and propyl groups are attached to the quaternary nitrogen, fixing the ring in a substituted chair-like conformation.
The dynamics of this conformation are significantly influenced by the solvation environment. The solvent plays a crucial role in modulating the electrostatic interactions between the morpholinium cation and its bromide counter-ion. arxiv.org In polar molecular co-solvents, such as acetonitrile, the strong electrostatic attraction between the cation and anion can be screened. arxiv.org This screening effect influences the formation and stability of ion pairs, which in turn affects the rotational and vibrational freedom of the cation. arxiv.org
| Feature | Description | Finding |
| Core Structure | The fundamental ring structure of the cation. | Assumes a stable chair conformation, inherited from the parent morpholine molecule. acs.orgresearchgate.net |
| Solvent Effect | Influence of polar solvents on ion interactions. | Polar solvents screen the electrostatic interactions between the morpholinium cation and the bromide anion. arxiv.org |
| Ion-Pairing | Formation of cation-anion pairs in solution. | The presence of the anion (bromide) can weaken the solvation of the cation due to the formation of a stable ion pair. arxiv.org |
| Conformational Stability | Relative energy of different conformers. | For the parent morpholine, the equatorial chair conformer is generally predominant over the axial conformer. researchgate.net |
Virtual Screening and Molecular Docking Studies
Virtual screening and molecular docking are powerful computational techniques used to predict how a molecule, such as the 4-methyl-4-propylmorpholin-4-ium cation, might interact with a biological macromolecule. These methods are instrumental in identifying potential biological targets and understanding the molecular basis of these interactions, guiding further experimental research in fields like pharmacology and biotechnology. nih.goveurjchem.com
Molecular docking studies have been successfully employed to investigate the interaction between morpholinium-based ionic liquids and significant biomolecular targets like DNA. nih.govresearchgate.net In a notable study, the interaction between N-ethyl-N-methylmorpholinium bromide ([Mor1,2][Br]), a close analog of this compound, and calf-thymus DNA was computationally modeled. nih.govresearchgate.net
The docking simulations predicted that the morpholinium cation preferentially binds to the minor groove of the DNA double helix. nih.govresearchgate.net This specific binding location is a crucial factor in determining the stability of the DNA structure in the presence of the ionic liquid. researchgate.net The primary forces stabilizing this interaction were identified as van der Waals forces, alongside electrostatic interactions with the phosphate (B84403) backbone of the DNA. researchgate.net The study calculated a favorable binding energy for this interaction, corroborating experimental findings that showed the morpholinium cation could displace other known minor groove binders. nih.govresearchgate.net Such computational predictions are vital for understanding the biocompatibility and potential applications of morpholinium salts in nucleic acid technologies. nih.gov
| Parameter | Finding | Source |
| Target | Calf-Thymus DNA | nih.govresearchgate.net |
| Binding Site | Minor Groove | nih.govresearchgate.net |
| Binding Energy | -4.57 kcal/mol | nih.govresearchgate.net |
| Primary Interactions | Van der Waals forces, Electrostatic interactions | researchgate.net |
| Predicted Outcome | The morpholinium cation binds effectively to the DNA minor groove, enhancing the thermal stability of the DNA. | nih.govresearchgate.net |
Mechanistic Insights from Computational Modeling
Computational modeling has become an indispensable tool for elucidating the complex mechanisms of chemical reactions, particularly in the realm of catalysis. rsc.orgbris.ac.uk By mapping potential energy surfaces, identifying transition states, and calculating reaction barriers, these theoretical approaches provide a detailed, atomistic understanding of reaction pathways that can be difficult to obtain through experimental methods alone. chemrxiv.orgescholarship.org
Organopalladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of a wide array of chemical bonds. chemrxiv.orgresearchgate.net Computational studies have been pivotal in understanding the mechanisms of these reactions, including key steps such as oxidative addition, transmetalation, and reductive elimination. nih.govmdpi.com
While direct computational studies on "morpholide" (N-acylmorpholine) in organopalladium catalysis are specific, the behavior of amides and related amine derivatives in such catalytic cycles has been extensively modeled. Morpholine itself has been studied as a component in catalytic reactions, such as in Ru-catalyzed CO2 hydrogenation, where it participates in the formation of key intermediates. researchgate.net
In a typical palladium-catalyzed cross-coupling reaction involving an amide or a related species, computational modeling can elucidate several critical aspects:
Catalyst Activation: Modeling can show how the active catalytic species, often a Pd(0) complex, is generated from a precatalyst.
Oxidative Addition: The energy barrier for the oxidative addition of a substrate (e.g., an aryl halide) to the Pd(0) center can be calculated.
Intermediate Formation: The structure and stability of key intermediates, such as palladacycles formed via C-H activation or complexes involving the amide, can be determined. nih.gov
Reductive Elimination: The final, product-forming step is modeled to understand the factors controlling its rate and selectivity. nih.gov
| Catalytic Step | Role of Computational Modeling | Key Insights |
| Ligand Dissociation | Calculates the energy required to open a coordination site on the palladium center. | Determines the initial activation barrier for the catalyst. mdpi.com |
| Oxidative Addition | Models the transition state and energy profile for the insertion of palladium into a substrate bond. | Reveals the rate-determining step and the influence of substrate electronics. nih.gov |
| Intermediate Stabilization | Analyzes the geometry and stability of palladium(II) or palladium(IV) intermediates. | Explains how ligands and coordinating groups (like an amide) influence the reaction pathway. nih.gov |
| Reductive Elimination | Computes the energy barrier for the final bond-forming step to release the product and regenerate the catalyst. | Predicts product selectivity and potential for side reactions. nih.gov |
Academic and Research Applications of 4 Methyl 4 Propylmorpholin 4 Ium Bromide and Morpholinium Cations
Applications in Electrochemistry and Ionic Liquid Systems
Morpholinium-based ionic liquids, including 4-Methyl-4-propylmorpholin-4-ium bromide, have been investigated for their potential use as electrolytes in various electrochemical systems. Their inherent properties, such as thermal stability, non-volatility, and ionic conductivity, make them attractive alternatives to traditional organic solvents.
Ionic Liquid Electrolytes for Energy Storage Devices (e.g., Electrochemical Double-Layer Capacitors, LiMn2O4 Rechargeable Lithium Cells)
N-alkyl-N-methylmorpholinium salts have been synthesized and their electrochemical characteristics investigated for use as electrolytes in energy storage devices. In the context of zinc-bromine flow batteries, this compound ([MPM-Br]) has been studied as a bromine complexing agent. Research comparing electrolytes containing [MPM-Br] with those containing N-ethyl-N-methylmorpholinium bromide ([MEM-Br]) has shown that the former exhibits higher voltage resistance and greater energy efficiency, positioning it as a promising alternative. Current time information in NA.nih.gov The function of such complexing agents is crucial in these batteries to capture the bromine generated during charging, preventing its evaporation and facilitating the subsequent discharge process. Current time information in NA.
The broader family of morpholinium-based ionic liquids has also been explored for applications in electrochemical double-layer capacitors (EDLCs) and lithium-ion batteries. For instance, N-ethyl-N-methylmorpholinium bis(trifluoromethanesulfonyl)imide and N-butyl-N-methylmorpholinium bis(trifluoromethanesulfonyl)imide have been considered for their favorable electrochemical properties in these systems.
Evaluation of Electrochemical Stability Window and Ionic Conductivity
The electrochemical stability window (ESW) is a critical parameter for electrolytes, as it defines the voltage range within which the electrolyte remains stable without undergoing decomposition. For a series of N-alkyl-N-methylmorpholinium bromides, the electrochemical windows have been observed to range from 3.3 V to 3.6 V, showing no significant variation with the change in the alkyl cation. researchgate.net While specific data for this compound is not explicitly detailed in the available literature, this range provides a general indication of the electrochemical stability for this class of compounds.
Micellization Behavior and its Implications for Electrochemical Performance
The self-assembly of ionic liquids into micelles in aqueous solutions can influence their properties and performance in electrochemical applications. The micellization behavior of a homologous series of N-alkyl-N-methylmorpholinium bromides ([Mor1,n]Br, where n = 12, 14, 16) has been investigated. These studies, conducted through surface tension and electrical conductivity measurements, have determined parameters such as the critical micelle concentration (cmc), effectiveness of surface tension reduction, maximum surface excess concentration, and the minimum area occupied per surfactant molecule at the air/water interface. researchgate.net
The thermodynamic parameters of micellization, including the standard Gibbs energy, enthalpy, and entropy, have been calculated, revealing that the process is entropy-driven. researchgate.net Although these studies did not include the propyl (n=3) derivative, they provide a foundational understanding of the micellization of N-alkyl-N-methylmorpholinium bromides. The formation of micelles can impact the electrolyte's viscosity, conductivity, and interfacial properties, which are all critical to the performance of electrochemical devices.
Catalytic Applications in Organic Synthesis
Morpholinium-based ionic liquids have emerged as versatile compounds in the field of organic synthesis, acting as both reaction media and catalysts. Their tunable properties allow for the design of task-specific ionic liquids for various chemical transformations.
Role as Organocatalysts or Components in Metal-Catalyzed Systems
Morpholinium ionic liquids have been successfully employed to immobilize rhodium and platinum complexes used in catalytic hydrosilylation processes. The stability of these catalytic systems is influenced by the nature of the ionic liquid's anion; weaker nucleophilic anions tend to result in more active catalytic systems. nih.gov In such setups, the ionic liquid serves to immobilize the metal catalyst, facilitating easy separation and recycling of the catalyst. nih.gov
Furthermore, acidic morpholinium-based ionic liquids can themselves act as catalysts. They have been shown to effectively catalyze esterification reactions, leading to high yields of the desired products. alfa-chemistry.com The use of these ionic liquids as catalysts or catalyst supports aligns with the principles of green chemistry by offering alternatives to volatile organic solvents and enabling catalyst reuse. alfa-chemistry.comalfa-chemistry.com
Investigation as Heat Stabilizers, Oxidants, and Corrosion Inhibitors
The inherent thermal stability of ionic liquids suggests their potential application as heat stabilizers, particularly in polymers. However, specific studies investigating this compound or other morpholinium salts in this capacity are not prevalent in the current literature. Similarly, there is a lack of research on the use of this specific compound as an oxidant.
Interactions with Biomolecules and Biorelated Systems
The unique physicochemical properties of this compound and other morpholinium cations have prompted investigations into their interactions with various biomolecules and their potential applications in biological systems. These interactions are complex and depend on the specific structure of the morpholinium cation, the nature of the counter-ion, and the properties of the biomolecule itself.
Influence on Protein Structural Stability (e.g., Lysozyme)
While specific studies on the interaction between this compound and the protein lysozyme (B549824) are not extensively documented in publicly available research, the behavior of similar quaternary ammonium (B1175870) compounds and other ionic liquids with proteins provides valuable insights into the potential effects. The stability of a protein's three-dimensional structure is crucial for its biological function, and alterations to this structure can lead to a loss of activity.
Quaternary ammonium compounds, a class to which this compound belongs, have been shown to interact with proteins and, in some cases, induce denaturation. For instance, studies on the interaction of n-alkyltrimethylammonium bromides with lysozyme have demonstrated that these cationic surfactants can cause the protein to unfold. The interaction is often endothermic, suggesting that the unfolding of the protein's native structure is a dominant process. The hydrophobic alkyl chain of the surfactant is thought to interact with hydrophobic patches on the protein surface, leading to a disruption of the forces that maintain the protein's folded state.
Ionic liquids, in general, can have a dual effect on protein stability. At low concentrations, some ionic liquids have been observed to act as stabilizers, while at higher concentrations, they can act as denaturants nih.gov. The specific outcome depends on the balance of electrostatic and hydrophobic interactions between the ionic liquid ions and the protein surface. For morpholinium-based cations, the presence of the morpholine (B109124) ring, along with the N-alkyl substituents, would contribute to these interactions. It is plausible that this compound could exhibit similar concentration-dependent effects on lysozyme stability.
Studies on other proteins, such as Green Fluorescent Protein (GFP), have shown that ionic liquids can cause a contraction in the protein's dimensions, affecting its tertiary structure scienceopen.com. This suggests that the interaction is not a simple unfolding process but can involve more complex conformational changes.
Fluorescence Correlation Spectroscopy (FCS) is a powerful technique for studying the dynamics and hydrodynamics of biomolecules at the single-molecule level. It is particularly useful for investigating conformational changes in proteins, such as folding and unfolding, in the presence of denaturants or stabilizers like ionic liquids.
FCS measures fluctuations in fluorescence intensity as fluorescently labeled molecules diffuse through a tiny, focused laser beam. By analyzing the correlation of these fluctuations, one can determine the diffusion coefficient of the molecules, which is related to their size and shape. This allows researchers to monitor changes in a protein's hydrodynamic radius as it unfolds or refolds.
For example, FCS has been used to study the unfolding of human serum albumin in the presence of an imidazolium-based ionic liquid, revealing changes in the protein's structural fluctuations researchgate.net. The technique can also be employed to probe the expansion of the denatured state of proteins in the presence of chemical denaturants nih.govresearchgate.net. In the context of this compound, FCS could be a valuable tool to precisely measure its effect on the size and conformational dynamics of lysozyme, providing quantitative data on its potential compacting or denaturing properties.
Potential in Protein Purification and Refolding Methodologies
The ability of ionic liquids to modulate protein stability and solubility suggests their potential application in protein purification and refolding. The recovery of biologically active proteins from inclusion bodies, which are dense aggregates of misfolded proteins often formed during recombinant protein expression, is a significant challenge in biotechnology.
Current refolding techniques often involve the use of chemical additives to prevent protein aggregation and promote proper folding nih.govresearchgate.net. These additives can include denaturants to solubilize the aggregated protein, followed by their removal to allow refolding. Ionic liquids, with their tunable properties, could serve as novel additives in these processes. For instance, their ability to interact with both hydrophobic and hydrophilic regions of a protein could help in solubilizing protein aggregates.
While specific applications of this compound in protein refolding have not been reported, the general principles of protein-ionic liquid interactions suggest this as a promising area for future research. The effect of salts on protein refolding is known to be significant, with the presence of salt influencing the collapse and conformation of the refolded protein nih.gov. The use of morpholinium-based salts could offer new avenues for controlling these processes.
Modulation of Enzyme Activity (e.g., Sirtuin, Cholinesterase)
The interaction of small molecules with enzymes can either inhibit or enhance their catalytic activity, a property that is central to drug discovery and development.
Regarding sirtuins, a class of NAD+-dependent deacetylases involved in various cellular processes, there is currently a lack of specific research on their interaction with this compound or other morpholinium cations nih.govdigitellinc.comnih.gov. The development of sirtuin activators and inhibitors is an active area of research due to their therapeutic potential rsc.orgmdpi.com. Future studies would be needed to explore if morpholinium-based compounds can modulate the activity of these enzymes.
In the context of cholinesterases, enzymes that are crucial for nerve function, there is evidence that quaternary ammonium compounds can act as inhibitors northeastern.edunih.gov. These compounds often interact with the active site of the enzyme, interfering with the binding of the natural substrate, acetylcholine. The inhibitory activity of these compounds is influenced by the structure of the quaternary ammonium ion, including the nature of the alkyl groups attached to the nitrogen atom. For instance, the length of the alkyl chain can affect the binding affinity to the enzyme northeastern.edu. Given that this compound is a quaternary ammonium compound, it is plausible that it could exhibit inhibitory activity against cholinesterases. However, specific experimental data is required to confirm this and to determine the potency and mechanism of such inhibition. Some quaternary ammonium cholinesterase inhibitors have also been found to have different effects on nicotinic receptors nih.gov.
Materials Science Applications
Morpholinium-based ionic liquids are gaining attention in materials science due to their unique properties, which can be tailored by modifying the structure of the morpholinium cation and the accompanying anion alfa-chemistry.comalfa-chemistry.com. These properties include thermal stability, ionic conductivity, and the ability to act as solvents or templates in the synthesis of new materials.
One area of application is in the preparation of nanomaterials. Morpholinium ionic liquids can be used to synthesize gold nanoparticles, where the size of the nanoparticles can be controlled by the structure of the morpholinium cation. In such syntheses, the ionic liquid can act as both a reducing agent and a stabilizing agent, simplifying the preparation process alfa-chemistry.comalfa-chemistry.com.
Furthermore, morpholinium moieties can be incorporated into polymers to create new functional materials. For example, new stimuli-responsive polymers have been derived from morpholine nih.gov. These polymers can exhibit changes in their properties, such as swelling, in response to changes in environmental conditions like pH. Such materials have potential applications in drug delivery and tissue engineering. The quaternization of the nitrogen atom in the morpholine ring, as in this compound, introduces a permanent positive charge, which can be exploited in the design of polyelectrolytes and other charged polymers.
The physicochemical properties of morpholinium-based protic ionic liquids, such as their density, viscosity, and electrochemical window, have been characterized, suggesting their potential use as electrolytes in devices like fuel cells acs.org. Structurally flexible morpholinium-based ionic liquids have also been investigated for their potential as high-temperature electrolytes in supercapacitors, exhibiting high thermal stability and wide electrochemical stability windows rsc.org. The specific properties of this compound would need to be experimentally determined to assess its suitability for these and other materials science applications.
Development of Novel Surfactants and Emulsifiers
Morpholinium-based cations are integral to the development of a new class of surfactants, often referred to as surface-active ionic liquids (SAILs). These compounds exhibit superior surface activity compared to traditional cationic surfactants. researchgate.net The presence of both an electron-rich nitrogen atom and an electron-deficient oxygen atom in the morpholinium ring imparts a bipolar character, influencing their aggregation behavior in aqueous media. researchgate.net
Studies have shown that functionalization of the morpholinium cation, for instance with amide groups, can significantly lower the critical micelle concentration (CMC) compared to non-functionalized analogues. This is attributed to the potential for intermolecular hydrogen bonding. researchgate.net The length of the alkyl chain attached to the morpholinium cation also plays a crucial role in its surfactant properties. As the alkyl chain length increases, the maximum surface excess concentration (Γmax) increases, while the minimum surface area per molecule (Amin) decreases, indicating a more compact packing of the surfactant molecules at the air-water interface. researchgate.net
| Surfactant Type | Key Features | Impact on Surface Activity |
| Amide-functionalized morpholinium cations | Potential for intermolecular hydrogen bonding | Lower Critical Micelle Concentration (CMC) |
| Ester-functionalized morpholinium cations | Formation of more compact structures | Lower minimum surface area per molecule (Amin) |
| Non-functionalized morpholinium cations | Baseline for comparison | Higher CMC compared to functionalized counterparts |
The choice of the counterion also significantly influences the micellization behavior. For example, N-dodecyl-N-methylmorpholinium cations paired with aromatic counterions like benzenesulfonate (B1194179) and β-naphthalenesulfonate exhibit distinct aggregation properties, forming prolate ellipsoidal micelles of varying sizes. researchgate.net This tunability of surfactant properties through modification of both the cation and anion highlights the potential of morpholinium-based SAILs in applications requiring specific interfacial characteristics, such as in the formulation of emulsions and microemulsions. researchgate.netmdpi.com
Applications in Gas Capture and Separation Processes Utilizing Morpholinium-Based Sorbents
Aqueous solutions of N-alkyl-N-methylmorpholinium-based ionic liquids have demonstrated significant potential for CO2 capture and separation. acs.org These morpholinium-based sorbents offer an alternative to traditional organic solvents, with the potential for lower energy consumption and smaller equipment size. acs.org
In a study investigating a series of aqueous N-alkyl-N-methylmorpholinium-based ionic liquids with acetate (B1210297) anions, N-butyl-N-methylmorpholinium acetate ([Bmmorp][OAc]) exhibited the highest CO2 absorption capacity. acs.org Process simulations for CO2 separation from biogas using aqueous solutions of [Bmmorp][OAc] (with 30–40 wt % water) indicated lower energy usage compared to other physical solvents. acs.org The effectiveness of these materials is rooted in the preferential affinity of CO2 to the pores of the adsorbent material. ub.edu The captured CO2 can then be released by altering pressure or temperature, allowing the sorbent to be regenerated for subsequent cycles. ub.edu
The design of polymeric sorbents is another active area of research for gas separation applications. doe.gov These materials can offer high CO2 uptake and selectivity, along with chemical and thermal stability. doe.gov While specific examples directly utilizing this compound in polymeric sorbents for gas capture are not prevalent in the reviewed literature, the favorable properties of the morpholinium cation in liquid-phase CO2 absorption suggest its potential as a functional group in the design of advanced solid-state sorbent materials.
Role in Advanced Polymer Blends and Composites
Ionic Polymer-Metal Composites (IPMCs) are a class of smart materials that can exhibit actuation and sensing capabilities in the presence of an electric field. researchgate.net The performance of these materials is highly dependent on the nature of the counter-ions within the polymer matrix. The movement of hydrated cations toward the cathode under an electric field induces water movement, leading to the bending of the composite. researchgate.net While studies have explored various monovalent and divalent metal cations, as well as large organic cations like tetrabutylammonium, the specific use of this compound in this context is not extensively detailed. However, the principles governing the behavior of other cations in IPMCs suggest that the size and hydration capacity of the morpholinium cation would be critical factors in determining its effectiveness in such applications. researchgate.net
Applications in Advanced Spectroscopic and Analytical Techniques
Dynamic Nuclear Polarization (DNP) is a technique that can enhance the signal intensities in solid-state Nuclear Magnetic Resonance (NMR) spectroscopy by two to three orders of magnitude. nih.gov This is achieved by transferring the large Boltzmann polarization of a paramagnetic species, such as a stable free radical, to the nuclei of interest through microwave irradiation. nih.gov For DNP to be effective, the sample and the polarizing agent must be dispersed in a matrix that forms a rigid glass at cryogenic temperatures, ensuring a homogeneous distribution of the polarizing agent. nih.gov
Paramagnetic relaxation reagents are utilized to significantly reduce the long 1H spin-lattice relaxation (T1) times that are common in solid-phase compounds, thereby enabling faster data acquisition. nih.gov While specific studies detailing the use of this compound as a DNP reagent were not identified, the general principles of DNP suggest that if functionalized with a stable radical moiety, morpholinium-based compounds could potentially serve as polarizing agents. The ability to tailor the structure of the morpholinium cation could allow for optimization of its properties for specific DNP applications, such as ensuring good solubility and distribution within the sample matrix. nih.govresearchgate.net
Functionalization for Enhanced Solubility and Specific Activities
Poor aqueous solubility is a significant challenge in the development of many pharmaceutical compounds, including antiviral agents, as it can limit their bioavailability. nih.govresearchgate.netuomustansiriyah.edu.iq One strategy to overcome this is the introduction of charged moieties to the parent molecule. nih.gov The formation of salts, including quaternary morpholinium salts, has been shown to be a viable approach for increasing the water solubility of poorly soluble compounds. nih.gov
In a study focused on perylene-based compounds with broad-spectrum antiviral activity, the introduction of a quaternary morpholinium salt was one of the strategies employed to improve their poor aqueous solubility. nih.gov This modification aimed to make these compounds suitable for in vivo evaluation. The results indicated that the introduction of a positively charged group is a successful strategy for designing drug candidates with a perylene (B46583) scaffold for in vivo studies. nih.gov
| Compound Type | Modification Strategy | Outcome |
| Perylene-based antivirals | Introduction of quaternary morpholinium salts | Improved aqueous solubility for in vivo studies |
| Acyclovir (B1169) | Formation of ionic liquids with various counterions | Increased aqueous solubility by at least two orders of magnitude |
This approach of using ionic liquids to enhance solubility has been explored for other active compounds as well. For instance, the antiviral drug acyclovir, which has limited water solubility, was formulated as several ionic liquids by pairing it with different counterions. researchgate.net All the newly synthesized acyclovir ionic liquids exhibited aqueous solubilities that were at least two orders of magnitude greater than that of the neutral drug. researchgate.net These findings underscore the potential of functionalization with charged groups like morpholinium cations as a general strategy for enhancing the solubility and, consequently, the therapeutic potential of various active compounds. mdpi.com
Future Research Directions and Perspectives for 4 Methyl 4 Propylmorpholin 4 Ium Bromide
Exploration of Novel Synthetic Pathways and Sustainable Methodologies
The classical synthesis of quaternary ammonium (B1175870) salts, including 4-Methyl-4-propylmorpholin-4-ium bromide, typically involves the quaternization of a tertiary amine with an alkyl halide. youtube.com Future research should focus on developing more sustainable and efficient synthetic routes.
Key areas for future research include:
Green Chemistry Approaches: Investigating solvent-free reaction conditions, the use of renewable starting materials, and microwave-assisted synthesis to reduce energy consumption and minimize hazardous waste is crucial. youtube.com
Atom Economy: Developing synthetic strategies that maximize the incorporation of all starting materials into the final product, thereby reducing waste.
Continuous Flow Synthesis: Exploring continuous flow technologies could offer better control over reaction parameters, leading to higher yields, improved scalability, and enhanced safety. youtube.com
| Synthetic Method | Potential Advantages | Research Focus |
| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, minimal solvent usage. researchgate.net | Optimization of microwave parameters (power, temperature, time). |
| Solvent-Free Synthesis | Reduced environmental impact, simplified purification. youtube.com | Investigation of reaction kinetics and mechanisms without a solvent. |
| Continuous Flow Synthesis | Improved scalability, enhanced safety, precise control over reaction conditions. youtube.com | Design of efficient microreactors and optimization of flow parameters. |
Advanced Characterization under Operando Conditions for Mechanistic Insights
To fully understand the behavior of this compound in various applications, it is essential to move beyond static characterization techniques. Operando spectroscopy and microscopy, which allow for the study of materials during their actual function, can provide invaluable mechanistic insights. researchgate.net
Future characterization efforts should focus on:
In Situ Spectroscopic Techniques: Employing techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy to monitor molecular vibrations and interactions in real-time during a chemical process. rsc.org
Operando Electrochemical Analysis: For applications in electrochemistry, techniques such as cyclic voltammetry coupled with other characterization methods can reveal dynamic changes at electrode-electrolyte interfaces. acs.org
X-ray Photoelectron Spectroscopy (XPS): This surface-sensitive technique can be used to probe the elemental composition and chemical states of the surface of materials interacting with the ionic liquid. nih.gov
| Characterization Technique | Information Gained | Potential Application |
| Operando FTIR/Raman Spectroscopy | Real-time monitoring of chemical bond changes and reaction intermediates. rsc.org | Understanding catalytic mechanisms. |
| Operando Electrochemical Impedance Spectroscopy | Insights into ion transport and interfacial processes in electrochemical devices. acs.org | Development of improved electrolytes for batteries. |
| In Situ Atomic Force Microscopy (AFM) | Visualization of nanoscale morphological changes at surfaces. | Studying corrosion inhibition or surface modification. |
Further Elucidation of Structure-Activity and Structure-Property Relationships
The performance of an ionic liquid is intrinsically linked to its molecular structure. A systematic investigation into the structure-activity and structure-property relationships of this compound is necessary to tailor its properties for specific applications.
Key research avenues include:
Varying Anion and Cation Structure: While the focus is on the bromide anion, comparative studies with other anions (e.g., tetrafluoroborate (B81430), hexafluorophosphate) could reveal the anion's influence on properties like thermal stability, viscosity, and conductivity. alfa-chemistry.com Similarly, modifying the alkyl chains on the morpholinium cation can tune its hydrophobicity and steric hindrance.
Impact of Purity: Investigating the effect of impurities, such as water or residual reactants, on the physicochemical properties and performance of the ionic liquid.
Correlation of Molecular Structure with Macroscopic Properties: Establishing clear relationships between molecular-level features (e.g., ion pairing, hydrogen bonding) and bulk properties (e.g., melting point, density, viscosity).
| Structural Modification | Anticipated Effect on Properties | Research Goal |
| Lengthening the propyl chain | Increased hydrophobicity, potentially lower melting point. | Tuning solubility for specific applications. |
| Replacing the bromide anion | Altered viscosity, conductivity, and electrochemical stability window. alfa-chemistry.com | Optimization for electrochemical devices. |
| Introducing functional groups | Enhanced specific interactions with other molecules. | Development of task-specific ionic liquids. |
Development of New Applications in Emerging Technologies and Interdisciplinary Fields
While morpholinium-based ionic liquids have been explored in areas like organic synthesis and nanomaterial preparation, the potential applications for this compound are likely much broader. alfa-chemistry.com
Future research should explore its use in:
Biotechnology: Investigating its potential as a medium for enzymatic reactions or as an agent for biomass dissolution and processing. researchgate.net Some morpholinium-based ILs have also shown antimicrobial and antibiofilm activity. mdpi.comnih.gov
Materials Science: Exploring its use as an electrolyte in batteries or supercapacitors, as a component in polymer composites, or as a medium for the synthesis of novel materials. acs.org
Separation Science: Evaluating its efficacy as a solvent for liquid-liquid extraction of valuable compounds or for gas capture.
| Application Area | Potential Role of this compound | Key Properties to Investigate |
| Biomass Processing | Solvent for cellulose (B213188) dissolution. researchgate.net | Hydrogen bonding capability, viscosity. |
| Energy Storage | Electrolyte in electrochemical devices. acs.org | Ionic conductivity, electrochemical stability window. |
| CO2 Capture | Absorbent for carbon dioxide. | Gas solubility, viscosity. |
Integration of Advanced Experimental and Computational Methodologies for Predictive Research
The synergy between experimental studies and computational modeling can significantly accelerate the design and optimization of ionic liquids.
Future research should leverage:
Molecular Dynamics (MD) Simulations: To predict physicochemical properties such as density, viscosity, and diffusion coefficients, and to understand the molecular-level structure and dynamics of the ionic liquid.
Quantum Chemical Calculations: To investigate electronic structure, intermolecular interactions, and reaction mechanisms at the atomic level.
Machine Learning: To develop predictive models for structure-property relationships based on large datasets from both computational and experimental studies.
| Computational Method | Predictive Capability | Synergy with Experiment |
| Molecular Dynamics (MD) | Transport properties (viscosity, conductivity), local structure. | Validation of simulation results with experimental measurements. |
| Density Functional Theory (DFT) | Reaction energetics, spectroscopic properties (IR, Raman). | Interpretation of experimental spectra and reaction outcomes. |
| Machine Learning | High-throughput screening of new ionic liquid structures. | Guiding experimental synthesis towards promising candidates. |
By pursuing these future research directions, the scientific community can unlock the full potential of this compound and pave the way for its application in a wide range of innovative technologies.
Q & A
Q. Table 1: Example Synthesis Parameters
| Parameter | Value |
|---|---|
| Solvent | Acetonitrile |
| Temperature | 70°C |
| Reaction Time | 36 hours |
| Yield | 75–85% |
(Basic) How is the crystal structure of this compound determined using X-ray diffraction?
Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Steps include:
- Data collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 293 K.
- Structure solution : Employ SHELXS-97 for phase determination .
- Refinement : Apply SHELXL-97 to optimize atomic coordinates and thermal parameters .
- Validation : Check for R-factor (<0.05), CCDC deposition, and hydrogen-bonding networks.
Q. Table 2: Crystallographic Data (Example from Analogue)
| Parameter | 4-Allylmorpholin-4-ium Bromide |
|---|---|
| Space Group | P-1 |
| R Factor | 0.039 |
| Unit Cell | a=7.12 Å, b=8.24 Å, c=9.03 Å |
| Hydrogen Bonds | N–H⋯Br (2.58 Å), C–H⋯Br (3.12 Å) |
(Advanced) How can researchers address discrepancies between spectroscopic data and crystallographic findings for this compound?
Answer:
Discrepancies may arise from:
- Dynamic effects in solution (e.g., conformational flexibility in NMR vs. static X-ray structure).
- Polymorphism : Different crystal packing alters hydrogen-bonding patterns.
Q. Methodological resolution :
- Variable-temperature NMR : Identify dynamic processes (e.g., ring puckering).
- DFT calculations : Compare optimized gas-phase structures with crystallographic data.
- Complementary techniques : Use IR spectroscopy to validate functional groups and TGA to assess thermal stability [17].
(Advanced) What strategies optimize the reaction yield and purity of this compound in large-scale syntheses?
Answer:
Key challenges : Competing hydrolysis of alkyl bromide, solvent choice, and byproduct formation.
Optimization strategies :
- Stoichiometry : Use 1.2–1.5 equivalents of 1-bromopropane to drive quaternization.
- Solvent selection : Acetonitrile > DMF due to lower viscosity and easier purification.
- Drying agents : Add molecular sieves (3Å) to minimize water-induced side reactions.
- Workup : Extract unreacted starting materials with ethyl acetate.
Q. Table 3: Yield Comparison Under Different Conditions
| Solvent | Temperature (°C) | Yield (%) | Purity (NMR) |
|---|---|---|---|
| Acetonitrile | 70 | 85 | >98% |
| DMF | 90 | 72 | 95% |
| THF | 60 | 58 | 90% |
(Methodological) How to analyze hydrogen bonding networks in the crystal lattice of this compound?
Answer:
Steps for analysis :
SCXRD data : Extract .cif file and visualize with Mercury or OLEX2 .
Hydrogen-bond metrics : Measure donor-acceptor distances (e.g., N–H⋯Br: 2.5–3.0 Å) and angles (>120°).
Topology analysis : Use TOPOS software to classify network motifs (e.g., 3D frameworks vs. chains).
Q. Example findings :
- In morpholinium salts, N–H⋯Br interactions dominate, while C–H⋯Br bonds stabilize the lattice .
- Thermal motion (B-factors) of bromide ions can indicate lattice flexibility.
(Advanced) How does counterion exchange impact the physicochemical properties of 4-Methyl-4-propylmorpholin-4-ium salts?
Answer:
Counterion substitution (e.g., Br⁻ → PF₆⁻) alters:
- Solubility : Larger anions reduce water solubility.
- Thermal stability : PF₆⁻ salts decompose at higher temperatures (>250°C).
- Ionic conductivity : Measured via impedance spectroscopy for electrolyte applications .
Q. Methodology :
- Metathesis reactions : Precipitate target salt using NH₄PF₆ in aqueous ethanol.
- DSC/TGA : Compare decomposition profiles of Br⁻ vs. PF₆⁻ salts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
